[2-(4-Chlorophenyl)cyclopropyl](4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone is a complex organic compound characterized by its unique structural features, including a cyclopropyl ring and multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen atoms in the compound can be substituted through nucleophilic substitution reactions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines (NH3), thiols (RSH)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
Chemistry
In organic synthesis, 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development. Research may focus on its interactions with biological targets, such as enzymes or receptors, to elucidate its therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. Its halogenated structure may impart desirable properties such as flame retardancy or chemical resistance.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of halogen atoms and the cyclopropyl ring can influence its binding affinity and specificity, affecting the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)cyclopropylmethanone
- 2-(4-Chlorophenyl)cyclopropylmethanone
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)cyclopropyl-2-pyridinyl]oxy}phenyl)methanone is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridinyl ring. This combination of substituents can significantly alter its chemical reactivity and biological activity, making it a distinct entity in its class.
Properties
IUPAC Name |
[2-(4-chlorophenyl)cyclopropyl]-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2F3NO2/c23-15-5-1-12(2-6-15)17-10-18(17)20(29)13-3-7-16(8-4-13)30-21-19(24)9-14(11-28-21)22(25,26)27/h1-9,11,17-18H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLKSIWSRZTVPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.